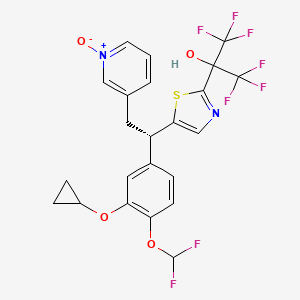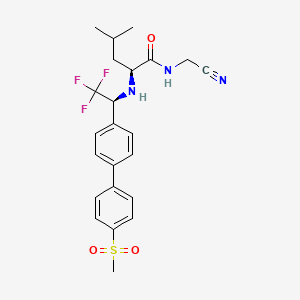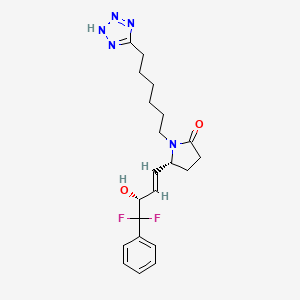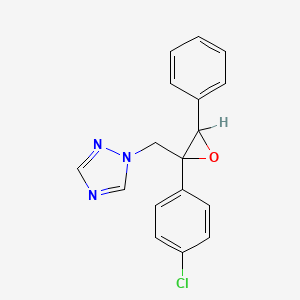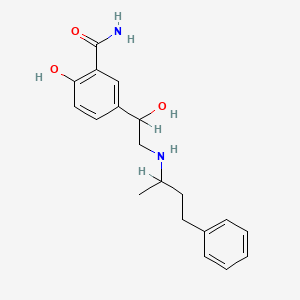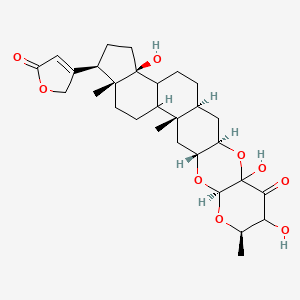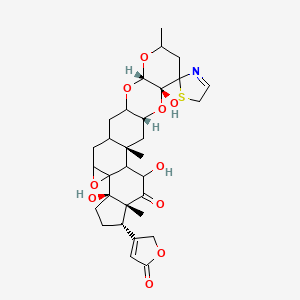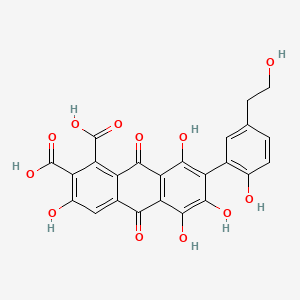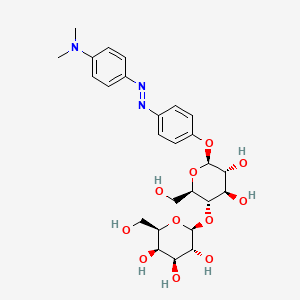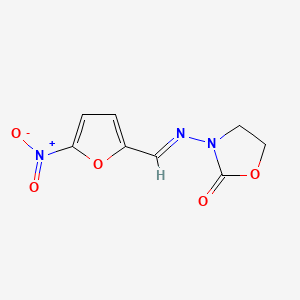
Furazolidon
Übersicht
Beschreibung
Furazolidone is a nitrofuran antibacterial agent and monoamine oxidase inhibitor. It is primarily used to treat bacterial and protozoal infections, including diarrhea and enteritis caused by susceptible organisms. Furazolidone has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as certain protozoa .
Wirkmechanismus
Target of Action
Furazolidone, a nitrofuran derivative, primarily targets bacterial DNA . It has a broad antibacterial spectrum, being active against a variety of organisms including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae and Giardia lamblia .
Mode of Action
Furazolidone and its related free radical products are believed to bind to bacterial DNA and induce cross-links . This interaction with bacterial DNA leads to high levels of mutations (transitions and transversions) in the bacterial chromosome . The bactericidal activity of Furazolidone is based upon its interference with DNA replication and protein production .
Biochemical Pathways
The primary metabolic pathway of Furazolidone begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) . AOZ is responsible for monoamine oxidase inhibition .
Pharmacokinetics
Furazolidone is rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) . AOZ is responsible for monoamine oxidase inhibition .
Result of Action
The molecular and cellular effects of Furazolidone’s action are primarily due to its interference with DNA replication and protein production . This antimicrobial action minimizes the development of resistant organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Furazolidone. For instance, warming temperatures and overuse of antibiotics are probably enhancing antibiotic resistance and bacterial infection . Therefore, continuous surveillance, careful appropriate antibiotic susceptibility testing (AST), and limitation on improper antibiotic usage are crucial .
Wissenschaftliche Forschungsanwendungen
Furazolidone has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving bacterial and protozoal infections.
Industry: Utilized in veterinary medicine and aquaculture to treat infections in animals.
Biochemische Analyse
Biochemical Properties
Furazolidone plays a significant role in biochemical reactions by interfering with bacterial DNA replication and protein production. It binds to bacterial DNA, leading to the inhibition of monoamine oxidase . This interaction results in the formation of free radicals and reactive oxygen species, which cause damage to bacterial cells. Furazolidone interacts with various enzymes and proteins, including monoamine oxidase and bacterial DNA .
Cellular Effects
Furazolidone affects various types of cells and cellular processes. It has been shown to inhibit cell division and induce cell death in bacterial cells by causing DNA damage and disrupting protein synthesis . In mammalian cells, furazolidone can affect cell signaling pathways, gene expression, and cellular metabolism. It has been reported to cause oxidative stress and mitochondrial dysfunction, leading to apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of furazolidone involves the binding of the compound and its free radical products to bacterial DNA, inducing cross-links and mutations . This leads to the inhibition of DNA replication and protein synthesis, ultimately resulting in bacterial cell death. Furazolidone also inhibits monoamine oxidase, which contributes to its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furazolidone can change over time. The compound is relatively stable under normal conditions but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that furazolidone can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of furazolidone vary with different dosages in animal models. At therapeutic doses, furazolidone is effective in treating infections without causing significant adverse effects . At higher doses, it can cause toxicity, including gastrointestinal disturbances, neurotoxicity, and hepatotoxicity . Threshold effects have been observed, with higher doses leading to more severe toxic effects .
Metabolic Pathways
Furazolidone is rapidly and extensively metabolized in the body. The primary metabolic pathway involves nitro-reduction to the aminofuran derivative, producing two major metabolites: 3-amino-2-oxazolidone and beta-hydroxyethylhydrazine . These metabolites are responsible for the inhibition of monoamine oxidase and contribute to the compound’s antimicrobial activity .
Transport and Distribution
Furazolidone is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and accumulate in bacterial cells, where it exerts its antimicrobial effects . The compound is also distributed to various tissues in the body, including the liver, kidneys, and gastrointestinal tract .
Subcellular Localization
Furazolidone is localized within bacterial cells, where it binds to DNA and inhibits replication and protein synthesis . In mammalian cells, furazolidone can localize to the mitochondria, where it induces oxidative stress and mitochondrial dysfunction . The compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furazolidone can be synthesized through the reaction of 5-nitro-2-furaldehyde with semicarbazide to form 5-nitro-2-furfurylidene semicarbazone. This intermediate is then cyclized with ethylene oxide to yield furazolidone .
Industrial Production Methods: The industrial preparation of furazolidone involves the following steps:
- Dissolving 5-nitro-2-furaldehyde in a suitable solvent.
- Adding semicarbazide hydrochloride and heating the mixture to form 5-nitro-2-furfurylidene semicarbazone.
- Cyclizing the intermediate with ethylene oxide under controlled conditions to produce furazolidone .
Analyse Chemischer Reaktionen
Types of Reactions: Furazolidone undergoes various chemical reactions, including:
Oxidation: Furazolidone can be oxidized to form different metabolites.
Reduction: The nitro group in furazolidone can be reduced to an amino group.
Substitution: Furazolidone can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium dithionite.
Substitution: Nucleophilic reagents under appropriate conditions.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Amino derivatives.
Substitution: Substituted furazolidone derivatives.
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin: Another nitrofuran derivative with antibacterial activity.
Nitrofurazone: A nitrofuran compound used as a topical antibacterial agent.
Furaltadone: A nitrofuran used in veterinary medicine.
Comparison: Furazolidone is unique due to its broad spectrum of activity and its ability to inhibit monoamine oxidase. Unlike nitrofurantoin and nitrofurazone, furazolidone is effective against a wider range of protozoal infections. Furaltadone, while similar, is primarily used in veterinary applications .
Eigenschaften
CAS-Nummer |
67-45-8 |
|---|---|
Molekularformel |
C8H7N3O5 |
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5- |
InChI-Schlüssel |
PLHJDBGFXBMTGZ-UITAMQMPSA-N |
SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Isomerische SMILES |
C1COC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Aussehen |
Light yellow to yellow crystalline powder. |
Color/Form |
Yellow crystals from DMF (N,N-dimethylformamide) |
melting_point |
254-256 255 °C MP: 254-256 °C (decomposes) MP: 275 °C (decomp) |
Key on ui other cas no. |
67-45-8 |
Physikalische Beschreibung |
Yellow odorless solid; [Merck Index] |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Solubility in water (pH 6): approx 40 mg/l @ 25 °C |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Furazolidone; Furazolidine; Furoxone; Nitrofurazolidone; Nitrofuroxon; Furazolidon; |
Dampfdruck |
0.0000026 [mmHg] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of furazolidone?
A1: While the precise mechanism remains incompletely understood, furazolidone is believed to function as a prodrug. It undergoes reductive activation within bacterial cells, generating reactive intermediates that damage DNA and disrupt vital cellular processes [, ].
Q2: Does furazolidone affect mitochondrial function?
A2: Yes, research suggests that furazolidone can negatively impact mitochondrial function. Studies using a rat model of furazolidone-induced dilated cardiomyopathy showed decreased mitochondrial membrane potential and reduced activity of key enzymes like cytochrome c oxidase and succinate dehydrogenase [].
Q3: What is the molecular formula and weight of furazolidone?
A3: Furazolidone has the molecular formula C8H7N3O5 and a molecular weight of 225.16 g/mol.
Q4: Is there spectroscopic data available for furazolidone?
A4: Yes, furazolidone has been studied using various spectroscopic techniques. Studies have used ultraviolet (UV) spectrophotometry to quantify furazolidone in pharmaceutical formulations, often employing wavelengths around 367 nm [, ]. Neopolarographic techniques have also been utilized for its determination [].
Q5: Is furazolidone stable under various storage conditions?
A5: The stability of furazolidone can be affected by factors like temperature and pH. For instance, in egg homogenates stored at -20°C, furazolidone concentrations decreased by 44% after 55 days []. Specific details regarding stability under various conditions would require further investigation.
Q6: What strategies have been explored to improve the delivery of furazolidone to the gastrointestinal tract?
A6: Researchers have investigated novel drug delivery systems to enhance furazolidone's effectiveness against Helicobacter pylori in the stomach. These include chitosan microparticles formulated through spray drying [] and mucoadhesive liposomes designed to increase residence time in the stomach mucus [, ].
Q7: Has furazolidone demonstrated efficacy against metronidazole-resistant Trichomonas vaginalis?
A7: Yes, in vitro studies have shown furazolidone to be effective against both metronidazole-susceptible and resistant strains of Trichomonas vaginalis []. Furazolidone exhibited a low minimum lethal concentration and achieved faster killing compared to tinidazole in these studies.
Q8: What is the minimum inhibitory concentration (MIC) of furazolidone against Helicobacter pylori?
A8: Research indicates that the MIC of furazolidone against Helicobacter pylori is around 4 μg/ml []. Mucoadhesive drug formulations have shown promise in extending the residence time of furazolidone in the stomach mucus, potentially improving its efficacy against this bacterium.
Q9: Are there known mechanisms of resistance to furazolidone in Helicobacter pylori?
A9: Yes, although furazolidone resistance remains relatively low compared to other antibiotics, emerging resistance is a concern. Studies have identified specific genetic mutations in genes such as porD and oorD that may contribute to low-level furazolidone resistance in Helicobacter pylori [].
Q10: Does resistance to metronidazole in Helicobacter pylori influence the efficacy of furazolidone?
A10: Furazolidone has shown promise as an alternative treatment option for Helicobacter pylori infections, particularly in cases where resistance to metronidazole is prevalent [, , , ]. Its low resistance rates make it a valuable tool in addressing the challenge of antibiotic resistance.
Q11: What are the primary concerns regarding the safety of furazolidone?
A11: While furazolidone has a history of use, concerns about its safety, particularly regarding potential carcinogenicity, have led to restrictions on its use [, ]. Balancing its efficacy with potential long-term risks remains a crucial consideration.
Q12: How are furazolidone residues detected in animal tissues?
A12: Since furazolidone is rapidly metabolized, detecting residues in animal tissues relies on identifying its metabolites. The protein-bound metabolite 3-amino-2-oxazolidinone (AOZ) serves as a marker for furazolidone exposure [, , , ]. Various analytical methods, including HPLC and ELISA, have been developed for AOZ detection and quantification [, ].
Q13: Can HPLC be used to simultaneously determine furazolidone and other drugs in combined formulations?
A13: Yes, HPLC methods have been developed for the simultaneous determination of furazolidone with other drugs like metronidazole in combined dosage forms []. These methods often involve reversed-phase chromatography with UV detection, ensuring accurate quantification of each component in the formulation.
Q14: What are some alternative antibiotics being explored for Helicobacter pylori eradication given concerns over furazolidone's safety and emerging resistance?
A14: Research is actively exploring alternative therapies, including rifabutin [], minocycline [], and tetracycline [, ], to address the growing challenge of antibiotic resistance in Helicobacter pylori. These alternatives, often used in combination with other antibiotics, aim to achieve high eradication rates while minimizing side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


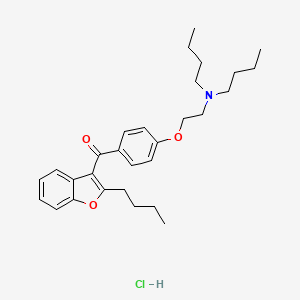
![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)
